Anthranilic (2,6-dichlorobenzylidene)hydrazide
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Overview
Description
Preparation Methods
The synthesis of Anthranilic (2,6-dichlorobenzylidene)hydrazide typically involves the reaction of anthranilic acid derivatives with hydrazine derivatives under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Anthranilic (2,6-dichlorobenzylidene)hydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Anthranilic (2,6-dichlorobenzylidene)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of Anthranilic (2,6-dichlorobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Anthranilic (2,6-dichlorobenzylidene)hydrazide can be compared with other anthranilic acid derivatives, such as:
Anthranilic (3-nitrobenzylidene)hydrazide: Similar in structure but with a nitro group instead of chlorine.
Anthranilic (4-methoxybenzylidene)hydrazide: Contains a methoxy group instead of chlorine.
Methyl N-(chloroacetyl)-anthranilate: Another derivative with different substituents.
Properties
CAS No. |
42596-10-1 |
---|---|
Molecular Formula |
C14H11Cl2N3O |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11Cl2N3O/c15-11-5-3-6-12(16)10(11)8-18-19-14(20)9-4-1-2-7-13(9)17/h1-8H,17H2,(H,19,20)/b18-8+ |
InChI Key |
OYZSXJIMBMLZON-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)N |
Origin of Product |
United States |
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